N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-3,4-dimethylbenzamide
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Overview
Description
N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-3,4-dimethylbenzamide is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various drugs and natural products .
Mechanism of Action
Target of Action
The compound N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-3,4-dimethylbenzamide is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals . .
Mode of Action
Piperidine derivatives generally interact with their targets through various intra- and intermolecular reactions . These reactions lead to the formation of various piperidine derivatives, including substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Biochemical Pathways
Piperidine derivatives are known to be involved in a wide range of biological and pharmacological activities .
Result of Action
Piperidine derivatives are known to have a wide range of biological and pharmacological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the reductive amination of 1-(2-methoxyethyl)piperidine with 3,4-dimethylbenzaldehyde, followed by the acylation of the resulting amine with benzoyl chloride .
Industrial Production Methods
Industrial production methods for piperidine derivatives often involve multicomponent reactions, cyclization, and hydrogenation processes. These methods are designed to be cost-effective and scalable, ensuring the efficient production of the desired compounds .
Chemical Reactions Analysis
Types of Reactions
N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-3,4-dimethylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions include N-oxides, secondary amines, and substituted piperidine derivatives .
Scientific Research Applications
N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-3,4-dimethylbenzamide has various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-3,4-dimethylbenzamide
- This compound
- This compound
Uniqueness
This compound is unique due to its specific structural features, which confer distinct chemical and biological properties.
Biological Activity
N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-3,4-dimethylbenzamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's IUPAC name is this compound. Its molecular formula is C19H26N2O2, indicating the presence of a piperidine ring and a benzamide structure, which are crucial for its biological activity.
Property | Value |
---|---|
Molecular Formula | C19H26N2O2 |
Molecular Weight | 314.43 g/mol |
Solubility | Soluble in organic solvents |
Melting Point | Not specified |
The biological activity of this compound can be attributed to its interactions with various molecular targets:
- Receptor Modulation : The piperidine moiety may interact with neurotransmitter receptors, potentially influencing central nervous system activities.
- Enzyme Inhibition : The amide group can inhibit specific enzymes by mimicking natural substrates, disrupting metabolic pathways essential for cellular function.
Anticancer Properties
Recent studies have highlighted the potential anticancer properties of this compound. Research indicates that it may act as a selective inhibitor of certain kinases involved in cell proliferation and survival pathways. For instance, it has been shown to inhibit Polo-like kinase 4 (PLK4), which is crucial for centriole duplication and is often overexpressed in cancer cells. By inhibiting PLK4, the compound may induce cell cycle arrest and apoptosis in cancerous cells .
Antimicrobial Activity
In vitro tests have demonstrated that this compound exhibits antimicrobial properties against a range of bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of protein synthesis, making it a candidate for further development as an antimicrobial agent .
Case Studies
-
Study on Cancer Cell Lines :
- Objective : To evaluate the efficacy of the compound against various cancer cell lines.
- Method : Treatment with different concentrations of the compound was administered to breast cancer (MCF-7) and lung cancer (A549) cell lines.
- Results : Significant reduction in cell viability was observed at higher concentrations, with IC50 values indicating potent antiproliferative effects.
-
Antimicrobial Efficacy Study :
- Objective : To assess the antimicrobial activity against Gram-positive and Gram-negative bacteria.
- Method : Disc diffusion method was employed to test the compound against Staphylococcus aureus and Escherichia coli.
- Results : The compound exhibited a clear zone of inhibition, indicating effective antimicrobial action.
Properties
IUPAC Name |
N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]-3,4-dimethylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O2/c1-14-4-5-17(12-15(14)2)18(21)19-13-16-6-8-20(9-7-16)10-11-22-3/h4-5,12,16H,6-11,13H2,1-3H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRNWZROESRKZPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCC2CCN(CC2)CCOC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.